molecular formula C11H11NO2 B1437633 1-ethyl-1H-indole-4-carboxylic acid CAS No. 816449-04-4

1-ethyl-1H-indole-4-carboxylic acid

Cat. No. B1437633
M. Wt: 189.21 g/mol
InChI Key: FJYNRASKRRGIKZ-UHFFFAOYSA-N
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Description

“1-ethyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 816449-04-4. Its molecular weight is 189.21 . It has a linear formula of C11H11NO2 .


Synthesis Analysis

The synthesis of indole derivatives, such as “1-ethyl-1H-indole-4-carboxylic acid”, has been a subject of interest in recent years due to their significant role in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The InChI code for “1-ethyl-1H-indole-4-carboxylic acid” is 1S/C11H11NO2/c1-2-12-7-6-8-9 (11 (13)14)4-3-5-10 (8)12/h3-7H,2H2,1H3, (H,13,14) and the InChI key is FJYNRASKRRGIKZ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivatives

1-Ethyl-1H-indole-4-carboxylic acid plays a significant role as an intermediate in the synthesis of various chemical compounds. Its derivatives, such as ethyl indole-2-carboxylates, have been utilized in facile synthesis methods. For instance, Pete, Szöllösy, and Szokol (2006) described the synthesis of formyl-1H-indole-2-carboxylates using a transformation process involving ethoxycarbonyl-1H-indole methanesulfonic acids (Pete, Szöllösy, & Szokol, 2006). Similarly, indole derivatives have been synthesized from marine sponges, as documented by Wen-han (2007), indicating the compound's importance in natural product chemistry (Wen-han, 2007).

Biological Studies

In the field of biology and natural medicine, derivatives of 1-ethyl-1H-indole-4-carboxylic acid have been isolated from natural sources like marine sponges. Abdjul et al. (2015) identified such derivatives in a marine sponge, marking their first natural occurrence. This discovery emphasizes the compound's relevance in biological studies and potential pharmacological applications (Abdjul et al., 2015).

Chemical Properties and Reactions

The chemical properties of 1-ethyl-1H-indole-4-carboxylic acid and its derivatives have been a subject of study. Mutulis et al. (2008) explored the oligomerization of indole derivatives, including indole-5-carboxylic acid, revealing insights into their chemical behavior and potential applications in material science (Mutulis et al., 2008).

Applications in Material Science

Additionally, the compound has shown potential in material science applications. Rossi et al. (2006) discussed the use of indole-1-carboxylic acid ethyl ester, a related compound, in palladium-catalyzed coupling reactions, indicating its utility in the synthesis of various indole derivatives (Rossi et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 1H-4-Indolecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-ethylindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNRASKRRGIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Daniels, F de Jong, T Vandermeeren… - The Journal of …, 2019 - ACS Publications
… After recrystallization from ethanol, 890 mg of 2-(2-(benzo[b]thiophen-2-yl)phenyl)-1-ethyl-1H-indole-4-carboxylic acid 9d (2.2 mmol, 90% yield) was obtained as a white solid. T m = …
Number of citations: 7 pubs.acs.org

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